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molecular formula C8H18O3 B8350489 1-Ethoxyethyl ether

1-Ethoxyethyl ether

Cat. No. B8350489
M. Wt: 162.23 g/mol
InChI Key: PPJVXZVTPWQOQS-UHFFFAOYSA-N
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Patent
US07928266B2

Procedure details

To a stirred solution of the C40 diol compound (O) (0.12 g, 0.13 mmol) in CH2Cl2 (5 mL) at 0° C. were added ethyl vinyl ether (0.71 mL, 0.73 mmol) and pyridinium p-toluenesulfonate (10 mg, 0.05 mmol). The mixture was stirred at room temperature for 20 h. The mixture was then diluted with CH2Cl2 (20 mL), washed with saturated NaHCO3 (10 mL×3), dried over anhydrous K2CO3, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel (deactivated by Et3N) column chromatography to give the bis(1-ethoxyethyl)ether (P-3) (0.13 g, 0.12 mmol) in 90% yield.
Name
diol
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S(C(C2C(C)(C)CCCC=2C)C(O)C(C)=CCCC(C)=CC(S(C2C=CC=CC=2)(=O)=O)CC=C(C)CCC=C(C)[CH:26]([OH:46])[CH:27](S(C2C=CC=CC=2)(=O)=O)C2C(C)(C)CCCC=2C)(=O)=O)C=CC=CC=1.[CH:70]([O:72][CH2:73][CH3:74])=[CH2:71].C1(C)C=CC(S([O-])(=O)=[O:82])=CC=1.[NH+]1[CH:91]=[CH:90]C=CC=1>C(Cl)Cl>[CH2:70]([O:72][CH:73]([O:82][CH:90]([O:46][CH2:26][CH3:27])[CH3:91])[CH3:74])[CH3:71] |f:2.3|

Inputs

Step One
Name
diol
Quantity
0.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C(C(C(=CCCC(=CC(CC=C(CCC=C(C(C(C1=C(CCCC1(C)C)C)S(=O)(=O)C1=CC=CC=C1)O)C)C)S(=O)(=O)C1=CC=CC=C1)C)C)O)C1=C(CCCC1(C)C)C
Name
Quantity
0.71 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel (deactivated by Et3N) column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)OC(C)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mmol
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 240%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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